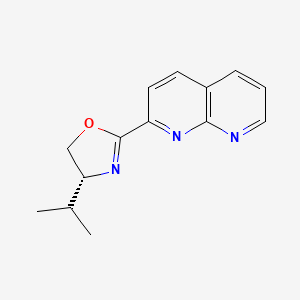![molecular formula C12H8BClO3 B8193585 (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B8193585.png)
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid is an organoboron compound with the molecular formula C12H8BClO3 and a molecular weight of 246.45 g/mol . This compound is part of the dibenzofuran family, which is known for its aromatic structure and stability. It is used in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)
Time: Reaction times can vary but typically range from a few hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxygenated derivatives
Reduction: Reduction reactions can yield different hydrogenated products
Substitution: Commonly undergoes electrophilic substitution reactions due to the presence of the boronic acid group
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the development of pharmaceuticals and bioactive molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid primarily involves its role as a reagent in chemical reactions. The boronic acid group is known for its ability to form stable complexes with various substrates, facilitating the formation of new carbon-carbon bonds. This property is particularly exploited in the Suzuki-Miyaura coupling reaction, where the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid: Another boronic acid derivative with similar applications in organic synthesis.
Phenylboronic acid: A simpler boronic acid used in various coupling reactions.
4-Chlorophenylboronic acid: Similar in structure but with different reactivity due to the position of the chlorine atom.
Uniqueness
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to its specific structure, which combines the stability of the dibenzofuran core with the reactivity of the boronic acid group. This combination makes it particularly useful in the synthesis of complex aromatic compounds and in applications requiring high stability and reactivity .
Propiedades
IUPAC Name |
(8-chlorodibenzofuran-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BClO3/c14-7-4-5-10-8(6-7)12-9(13(15)16)2-1-3-11(12)17-10/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMNTXHMHALHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC3=C2C=C(C=C3)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-3H-Spiro[benzofuran-2,4'-piperidin]-3-amine dihydrochloride](/img/structure/B8193537.png)






![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B8193570.png)

![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B8193592.png)
![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8193601.png)
